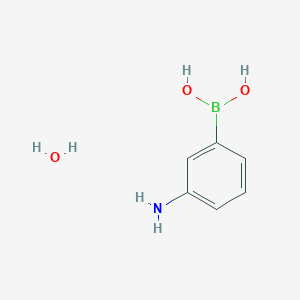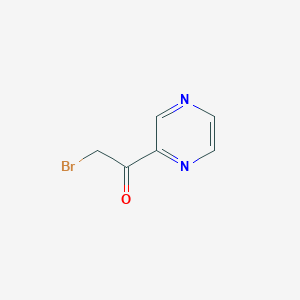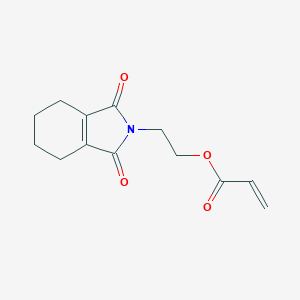
2-(1,3-Dioxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl)ethyl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Dioxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl)ethyl prop-2-enoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Isoindoline-1,3-dione, 2-(2-oxo-2-propen-1-yl)-, and has a molecular formula of C14H15NO5. In
Applications De Recherche Scientifique
2-(1,3-Dioxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl)ethyl prop-2-enoate has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of organic electronics. It has been found that this compound can be used as a building block for the synthesis of new organic semiconductors. These semiconductors have been found to exhibit excellent charge transport properties, making them ideal for use in electronic devices such as transistors and solar cells.
Mécanisme D'action
The mechanism of action of 2-(1,3-Dioxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl)ethyl prop-2-enoate is not well understood. However, it is believed that this compound acts by inhibiting certain enzymes in the body. These enzymes are involved in various biochemical pathways, and their inhibition can lead to a range of physiological effects.
Biochemical and Physiological Effects
Studies have shown that this compound can have a range of biochemical and physiological effects. For example, it has been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. It has also been found to exhibit neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(1,3-Dioxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl)ethyl prop-2-enoate in lab experiments is its high purity. This compound can be synthesized in high purity, making it ideal for use in various experiments. However, one of the limitations of using this compound is its high cost. The synthesis of this compound is complex and requires expensive reagents, making it difficult to use in large-scale experiments.
Orientations Futures
There are many future directions for the research of 2-(1,3-Dioxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl)ethyl prop-2-enoate. One possible direction is the development of new organic semiconductors based on this compound. These semiconductors could be used in various electronic devices, including transistors and solar cells. Another possible direction is the development of new drugs based on this compound. Its anti-inflammatory and neuroprotective properties make it a potential candidate for the treatment of various diseases. Finally, further research is needed to better understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Méthodes De Synthèse
The synthesis of 2-(1,3-Dioxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl)ethyl prop-2-enoate can be achieved through the reaction of isoindoline-1,3-dione with acryloyl chloride in the presence of triethylamine. The reaction takes place in anhydrous dichloromethane at room temperature and yields the desired product in good yield.
Propriétés
Numéro CAS |
125350-99-4 |
|---|---|
Formule moléculaire |
C13H15NO4 |
Poids moléculaire |
249.26 g/mol |
Nom IUPAC |
2-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)ethyl prop-2-enoate |
InChI |
InChI=1S/C13H15NO4/c1-2-11(15)18-8-7-14-12(16)9-5-3-4-6-10(9)13(14)17/h2H,1,3-8H2 |
Clé InChI |
VDPSPUBXLOLDNB-UHFFFAOYSA-N |
SMILES |
C=CC(=O)OCCN1C(=O)C2=C(C1=O)CCCC2 |
SMILES canonique |
C=CC(=O)OCCN1C(=O)C2=C(C1=O)CCCC2 |
Synonymes |
2-(1,3,4,5,6,7-Hexahydro-1,3-dioxo-2H-isoindol-2-yl)ethyl 2-propenoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




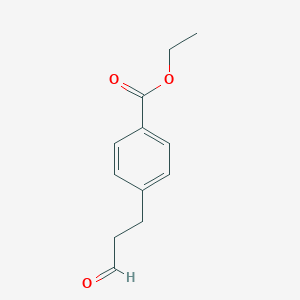
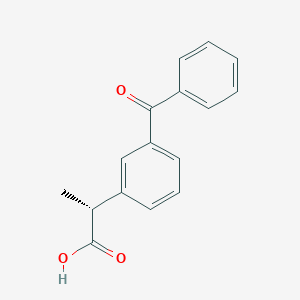
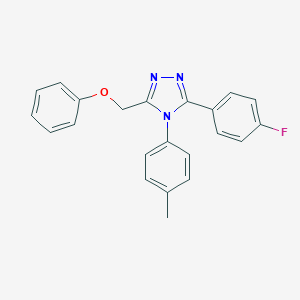
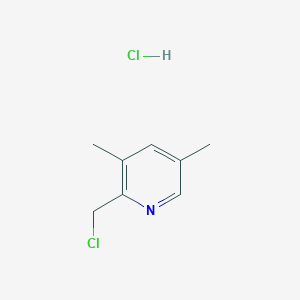
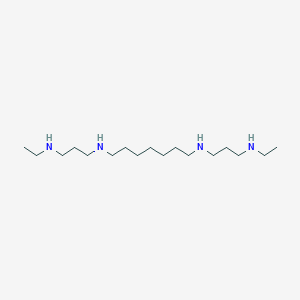

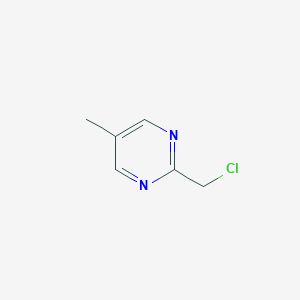
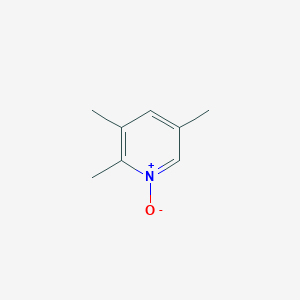

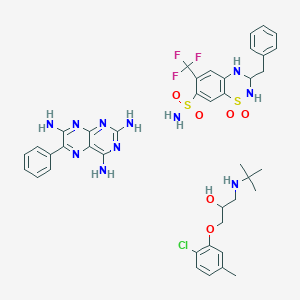
![methyl (2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoate](/img/structure/B139169.png)
